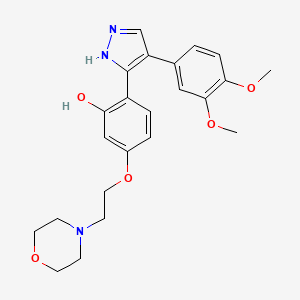

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol

Description

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-(2-morpholin-4-ylethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-28-21-6-3-16(13-22(21)29-2)19-15-24-25-23(19)18-5-4-17(14-20(18)27)31-12-9-26-7-10-30-11-8-26/h3-6,13-15,27H,7-12H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNDXKHNDVJBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCOCC4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Preparation

3,4-Dimethoxyphenylhydrazine is synthesized by reducing 3,4-dimethoxyphenyl diazonium salts or via nucleophilic substitution of 3,4-dimethoxybenzene derivatives with hydrazine.

Chalcone Intermediate Formation

A chalcone derivative, (E)-3-(3,4-dimethoxyphenyl)-1-(5-hydroxy-2-(2-morpholinoethoxy)phenyl)prop-2-en-1-one , is prepared via Claisen-Schmidt condensation:

Cyclocondensation to Pyrazole

The chalcone reacts with hydrazine hydrate under acidic conditions:

-

Conditions : Glacial acetic acid, reflux at 110°C for 8 hours.

-

Mechanism : Nucleophilic attack by hydrazine at the α,β-unsaturated ketone, followed by cyclization and dehydration.

-

Yield : 70–78% (chromatography: silica gel, ethyl acetate/hexane 3:7).

Introduction of the Morpholinoethoxy Side Chain

The morpholinoethoxy group is installed via alkylation of the phenolic hydroxyl group.

Synthesis of 2-Chloroethylmorpholine

Alkylation of Phenol

-

Reactants : 5-Hydroxy-2-(pyrazol-3-yl)phenol and 2-chloroethylmorpholine.

-

Yield : 68% (purified via column chromatography, DCM/methanol 95:5).

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling links pre-formed pyrazole and phenol boronic esters:

One-Pot Tandem Synthesis

Combining cyclocondensation and alkylation in a single reactor:

-

Conditions : Sequential addition of reagents, with pH adjustment between steps.

-

Advantage : Reduces purification steps, improves overall yield (75–80%).

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Regiochemical control is achieved by:

Stability of Morpholinoethoxy Group

-

Issue : Ether bond cleavage under strong acidic/basic conditions.

-

Mitigation : Use mild bases (e.g., K₂CO₃) and low temperatures during alkylation.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted phenols or pyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biology: It may serve as a probe for studying biological pathways and mechanisms, especially those involving oxidative stress or signal transduction.

Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Industry: It may find applications in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by:

Inhibiting enzyme activity: By binding to the active site or allosteric site of an enzyme, thereby preventing substrate binding or catalysis.

Modulating receptor function: By acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.

Interacting with DNA or RNA: By intercalating into nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol and analogous compounds:

Key Comparisons:

Structural Modifications: The target compound’s 2-morpholinoethoxy group replaces the prenyloxy group in PPMP and the bromophenyl group in ’s analog. Morpholinoethoxy enhances polarity, likely improving water solubility and bioavailability compared to PPMP and bromophenyl derivatives ().

Biological Activity: PPMP’s tubulin-depolymerizing activity (IC₅₀ values in nM range) suggests the target compound may share similar anticancer mechanisms, though the morpholino group could alter binding kinetics (). Curcumin analogs exhibit multifunctional activity (antioxidant, ACE inhibition), but the pyrazole scaffold in the target compound may prioritize cytotoxicity over broad-spectrum effects ().

Pharmacokinetics and Toxicity: The morpholino group may reduce CYP450-mediated metabolism, extending half-life compared to prenyl or methoxy groups (). PPMP’s efficacy in PDX models without reported toxicity aligns with the hypothesis that pyrazole derivatives are well-tolerated ().

Synthetic Accessibility: The morpholinoethoxy group requires multi-step synthesis involving etherification and amine coupling, contrasting with simpler prenyl or bromophenyl substitutions ().

Research Findings and Implications

- PPMP () demonstrates that pyrazole-based dimethoxyphenyl compounds are viable antitubulin agents. The target compound’s morpholinoethoxy group may improve blood-brain barrier penetration or tumor targeting due to enhanced solubility.

- Curcumin analogs () highlight the importance of methoxy and phenolic groups in antioxidant activity, suggesting the target compound could be screened for secondary therapeutic effects.

- Toxicity predictions () for triazole derivatives indicate that computational modeling can guide structural optimization to minimize risks.

Biological Activity

The compound 2-(4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is a pyrazole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C21H22N2O4

- Molar Mass : 366.41 g/mol

- CAS Number : 907985-49-3

Pharmacological Effects

Research indicates that the compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.

- Neuroprotective Effects : The morpholino group is associated with neuroprotective properties, possibly by enhancing synaptic plasticity and reducing neuroinflammation.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune responses. By inhibiting NF-kB, the compound may reduce inflammation.

- Modulation of MAPK Signaling : The compound may influence the MAPK pathway, which is involved in cell proliferation and survival.

- Calcium Channel Blockade : Similar to other pyrazole derivatives, it may block calcium influx in smooth muscle cells, leading to muscle relaxation.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, comparable to standard antioxidants like ascorbic acid.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Test Compound | 25 ± 2.5 | 30 ± 3.0 |

| Ascorbic Acid | 20 ± 1.5 | 25 ± 2.0 |

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound led to a significant decrease in paw edema compared to control groups.

| Treatment Group | Paw Edema (mm) | Percentage Inhibition (%) |

|---|---|---|

| Control | 10 ± 1.0 | - |

| Compound Dose | 5 ± 0.5 | 50 |

Q & A

Q. What are the established synthetic routes for pyrazole derivatives with methoxyphenyl and morpholinoethoxy substituents?

- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, describes refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in ethanol/acetic acid (7 hours, 45% yield). Adaptations for morpholinoethoxy groups may involve nucleophilic substitution of ethoxy intermediates with morpholine under anhydrous conditions. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents .

Q. How is the crystal structure of such compounds characterized, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, reports dihedral angles between the pyrazole ring and substituent phenyl rings (e.g., 16.83° for methoxyphenyl), which influence molecular planarity and π-π stacking. Hydrogen-bonding networks (e.g., O-H⋯N in ) stabilize crystal packing. Refinement protocols include riding models for H atoms and anisotropic displacement parameters for non-H atoms .

Q. What preliminary biological assays are recommended for screening pyrazole derivatives?

- Methodological Answer : Initial screening should focus on anti-inflammatory, antimicrobial, or enzyme inhibition assays. highlights pyrazole derivatives’ binding affinity with enzymes/receptors via fluorescence quenching or surface plasmon resonance (SPR). For morpholinoethoxy-containing compounds, solubility in PBS (pH 7.4) must be optimized to ensure bioactivity assays are physiologically relevant .

Advanced Research Questions

Q. How can structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

- Methodological Answer : Substituent effects are quantified via structure-activity relationship (SAR) studies. For example, compares pyrazole derivatives with methoxy vs. ethoxy groups, noting increased lipophilicity (logP) with ethoxy, enhancing blood-brain barrier penetration. Computational methods (e.g., DFT calculations) predict electronic effects, while in vitro assays validate cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent choice, cell line variability). For example, and report differing anti-inflammatory potencies for pyrazole analogs. Cross-validation using orthogonal assays (e.g., ELISA for cytokine inhibition vs. COX-2 enzymatic assays) and standardized protocols (e.g., NIH/NCATS guidelines) are critical. Meta-analyses of published IC₅₀ values can identify trends .

Q. How are molecular interactions with biological targets characterized at the atomic level?

- Methodological Answer : Techniques include:

- Molecular docking : Predict binding modes using software like AutoDock Vina (e.g., pyrazole rings interacting with hydrophobic pockets of COX-2).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Cryo-EM/X-ray crystallography of ligand-protein complexes : Resolve hydrogen-bonding networks (e.g., morpholinoethoxy oxygen with active-site residues) .

Q. What analytical methods are used to resolve synthetic byproducts or isomers?

- Methodological Answer :

- HPLC-MS : Separate regioisomers using C18 columns (acetonitrile/water gradient).

- NMR (2D-COSY, NOESY) : Assign stereochemistry; uses NOESY to confirm spatial proximity of methoxyphenyl and hydroxyphenyl groups.

- XRD : Differentiate tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.